molecular formula C10H17N3 B13127133 N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine CAS No. 4182-45-0

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine

Cat. No.: B13127133
CAS No.: 4182-45-0
M. Wt: 179.26 g/mol
InChI Key: VSNUYTZHMAWRFQ-UHFFFAOYSA-N
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Description

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine is a branched diamine featuring a phenyl group attached to the central nitrogen and a 2-aminoethyl substituent. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceuticals, and materials science. Its applications range from serving as a ligand in metal complexes to acting as an intermediate in bioactive compound synthesis. Below, we compare this compound with structurally and functionally related diamines, emphasizing differences in molecular architecture, chemical behavior, and industrial relevance.

Properties

CAS No.

4182-45-0

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N'-(2-aminoethyl)-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C10H17N3/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h1-5H,6-9,11-12H2

InChI Key

VSNUYTZHMAWRFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCN)CCN

Origin of Product

United States

Preparation Methods

Preparation via Catalytic Hydrogenation of Iminodiacetonitrile

One of the most industrially relevant and efficient methods is the hydrogenation of iminodiacetonitrile to yield N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine (a close structural analog), as described in a Chinese patent (CN102485711B). The process involves:

  • Dissolving iminodiacetonitrile in an organic solvent.
  • Adding a strongly basic anion exchange resin and a molecular sieve stabilizer (pre-treated by alkali cleaning, roasting, and nitrogen purging).
  • Conducting hydrogenation in a single or multistage autoclave.
  • Operating at temperatures between 50–150 °C (preferably 70–90 °C).
  • Maintaining hydrogen pressure between 5–25 MPa (preferably 9–14 MPa).
  • Using a hydrogenation catalyst and auxiliary agents to facilitate the reaction.

This method achieves high selectivity for the target diamine while suppressing by-products such as piperazine and other high boiling impurities, simplifying downstream purification.

Parameter Condition Range Preferred Condition
Temperature 50–150 °C 70–90 °C
Pressure (Hydrogen) 5–25 MPa 9–14 MPa
Catalyst Hydrogenation catalyst Not specified
Solvent Organic solvent Not specified
Additives Ion exchange resin, molecular sieve stabilizer Strongly basic anion exchange resin, pre-treated molecular sieve

This method yields this compound with minimized by-products and improved raw material conversion efficiency.

Reductive Amination of Aromatic Aldhydes with Ethylenediamine Derivatives

A widely used laboratory synthetic route involves reductive amination of aromatic aldehydes (e.g., 2-nitrobenzaldehyde or 2-nitrobenzaldehyde analogs) with ethylenediamine derivatives:

  • Dissolve N1-(2-aminoethyl)-N1-methylethane-1,2-diamine in ethanol.
  • Add aromatic aldehyde under inert atmosphere (N2).
  • Heat the mixture at ~60 °C for 12 hours to form an imine intermediate.
  • Cool and isolate the imine by filtration.
  • Reduce the imine using sodium borohydride (NaBH4) in methanol at room temperature for 12 hours.
  • Work up by solvent removal, extraction, drying, and vacuum concentration.

This method provides high yields (up to 99%) of the desired diamine derivatives with good purity, as confirmed by NMR and mass spectrometry.

Step Reagents/Conditions Yield (%)
Imine formation N1-(2-aminoethyl)-N1-methylethane-1,2-diamine + aromatic aldehyde, EtOH, 60 °C, 12 h, N2 92
Reduction NaBH4, MeOH, RT, 12 h, N2 99

This reductive amination pathway is adaptable for various aromatic substituents and allows fine control over product structure.

Coupling Reactions Using Carbodiimide-Mediated Amide Bond Formation

In coordination chemistry and ligand synthesis, this compound is prepared by coupling with carboxylic acids such as picolinic acid using carbodiimide coupling agents:

  • Dissolve picolinic acid in dry DMF.
  • Add N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt).
  • Stir at room temperature for 30 minutes.
  • Add this compound.
  • Stir overnight under nitrogen.
  • Quench with water, extract with ethyl acetate.
  • Purify by column chromatography.

This method yields the diamine-functionalized amide compound with high efficiency (yield ~92%), suitable for further functionalization or coordination complex formation.

Reagent Amount (mmol) Role
Picolinic acid 1.62 Acid component
EDCI 1.95 Coupling agent
HOBt 3.26 Catalyst/activator
This compound 0.74 Amine nucleophile

Reaction conditions: room temperature, dry DMF solvent, nitrogen atmosphere, overnight stirring.

Photocatalytic Synthesis via Visible-Light-Induced Reactions

Recent advances include visible-light photocatalysis to synthesize substituted diamines including this compound analogs:

  • Use of iridium-based photocatalysts such as {Ir[dF(CF3)ppy]2bpy}PF6.
  • Reaction of imines with amine components under blue LED irradiation (λmax = 455 nm).
  • Solvent: DMA or DCE.
  • Reaction time: 2 hours to overnight at room temperature under argon atmosphere.
  • Workup involves aqueous quenching, organic extraction, drying, and purification by silica gel chromatography.

This method allows selective formation of diamine products with moderate to good yields (55–75%) and offers mild reaction conditions without harsh reagents.

Parameter Condition
Photocatalyst {Ir[dF(CF3)ppy]2bpy}PF6 (0.1–1 mol%)
Light source Blue LEDs (455 nm)
Solvent DMA, DCE
Atmosphere Argon
Temperature Room temperature
Reaction time 2 h to overnight

This approach is valuable for synthesizing complex diamine derivatives with tunable substitution patterns.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Catalytic hydrogenation Iminodiacetonitrile, organic solvent, ion exchange resin, hydrogen, 70–90 °C, 9–14 MPa High Industrial scale, suppresses by-products
Reductive amination Aromatic aldehyde, N1-(2-aminoethyl)-N1-methylethane-1,2-diamine, NaBH4, EtOH/MeOH 92–99 Lab scale, high purity
Carbodiimide coupling Picolinic acid, EDCI, HOBt, DMF, RT ~92 For amide-functionalized derivatives
Photocatalytic synthesis Imines, amines, Ir photocatalyst, blue LED, DMA/DCE 55–75 Mild, selective, suitable for complex targets

Chemical Reactions Analysis

Types of Reactions

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Halogenated compounds (e.g., alkyl halides); reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

N-phenylethylenediamine serves as an important intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds due to its reactivity and ability to form stable complexes.

Key Applications:

  • Epoxy Curing Agents : It acts as a high-reactivity curing agent for epoxy resins, enhancing the mechanical properties of cured products. Typical formulations use 5 to 10 parts of this compound in resin systems .
  • Emulsifying Agents : This compound is used in the formulation of emulsifiers for various industrial applications, including lubricants and coatings .
Application TypeSpecific Use CaseBenefits
Epoxy ResinsCuring agentImproves mechanical strength
EmulsifiersLubricating oilsEnhances stability
Complexing AgentsMetal chelationRemoves heavy metals from solutions

Biochemical Applications

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine has shown potential in biochemical research, particularly in drug development and therapeutic applications.

Case Studies:

  • Antimalarial Research : Studies have indicated that derivatives of this compound exhibit antimalarial activity. For example, modifications to the structure have resulted in compounds with effective in vivo activity against malaria parasites .
  • Cancer Therapeutics : Research into dimeric analogs of this compound has revealed potential anticancer properties. These compounds showed enhanced cytotoxicity against specific cancer cell lines when tested in vitro .
StudyFindingsImplications
Antimalarial ActivityEffective against malaria parasitesPotential for new drug formulations
Cancer TherapeuticsEnhanced cytotoxicity in cell linesDevelopment of novel anticancer agents

Industrial Applications

In addition to its roles in synthesis and biochemistry, this compound finds applications across various industries.

Key Industrial Uses:

  • Lubricants : As an additive in lubricating oils, it improves performance by reducing friction and wear .
  • Textile Industry : Utilized as a fabric finishing agent, it enhances the durability and feel of textiles .
IndustryApplicationBenefits
LubricantsAdditive for enhanced performanceReduces friction
TextilesFabric finishingImproves durability

Mechanism of Action

The mechanism of action of N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. Its amino groups enable it to form hydrogen bonds and coordinate with various biological molecules, influencing biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Key Substituents Applications Key References
N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine C10H17N3 Phenyl, 2-aminoethyl Drug intermediates, ligands
DETA (N1-(2-aminoethyl)ethane-1,2-diamine) C4H13N3 Two 2-aminoethyl groups Corrosion inhibition, chelation
N1-(4-chloro-2-methylphenyl)ethane-1,2-diamine C9H13ClN2 4-Chloro-2-methylphenyl Pharmaceutical intermediates
N1,N1-dimethyl-1-phenyl-1,2-ethanediamine C10H16N2 Phenyl, dimethylamino Specialty chemical synthesis

Chemical and Electronic Properties

  • Electron-Donating Capacity: The 2-aminoethyl group in this compound enhances electron donation, improving metal-binding affinity compared to N1,N1-dimethyl derivatives (which have reduced basicity due to alkylation) . In contrast, aliphatic polyamines like DETA and TETA exhibit stronger chelation due to multiple free -NH groups, correlating with higher corrosion inhibition efficiency .
  • Steric Effects :

    • The phenyl group introduces steric hindrance, reducing accessibility to the central nitrogen compared to unsubstituted aliphatic diamines. This impacts reactivity in nucleophilic substitutions or coordination chemistry .

Research Findings and Case Studies

  • DFT Studies :
    • Quantum chemical analyses show that the corrosion inhibition efficiency of aliphatic polyamines (DETA, TETA) correlates with molecular orbital parameters (e.g., HOMO-LUMO gap), which are less favorable in phenyl-substituted analogues .
  • Synthetic Utility: this compound is a key intermediate in synthesizing urea and thiourea derivatives, as demonstrated in melatonin receptor ligand preparation .

Biological Activity

N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine, also known as phenylethylenediamine (PED), is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H16N2\text{C}_{10}\text{H}_{16}\text{N}_2

This structure features two amine groups that contribute to its reactivity and biological interactions. The presence of the phenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, related organoselenium compounds have shown enhanced catalytic activities in free radical scavenging assays, suggesting that PED may also possess antioxidant capabilities .
  • Inhibition of Protein Tyrosine Kinase : Studies indicate that PED can act as an inhibitor of protein tyrosine kinases (PTKs), which are critical in cell signaling pathways involved in cancer progression. This inhibition could lead to reduced cell proliferation in certain cancer types .
  • Neuroprotective Effects : There is evidence suggesting that PED may exert neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
AntioxidantScavenging free radicals
Inhibition of PTKsDisruption of signaling pathways
NeuroprotectionModulation of neurotransmitter release
Cytotoxicity in Cancer CellsInduction of apoptosis

Case Study 1: Antioxidant Properties

In a study examining various organoselenium compounds, this compound was evaluated for its ability to inhibit lipid peroxidation in rat brain tissues. Results indicated that the compound exhibited significant antioxidant activity compared to controls, highlighting its potential therapeutic application in neurodegenerative diseases .

Case Study 2: Cancer Cell Inhibition

Research focusing on the cytotoxic effects of PED on cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. Specifically, treatment with PED led to increased caspase-3 activity and downregulation of anti-apoptotic proteins such as Bcl-2 in MCF7 breast cancer cells. This suggests a potential role for PED in cancer therapy as a chemotherapeutic agent .

Q & A

Synthesis and Optimization

Basic: Q. Q1. What are the standard synthetic routes for N1-(2-aminoethyl)-N1-phenylethane-1,2-diamine, and how can reaction conditions be optimized for higher yields? A1. The compound is typically synthesized via reductive amination or N-alkylation of phenylethane-1,2-diamine precursors. For example, a two-step procedure involving bromoacetonitrile alkylation followed by catalytic hydrogenation (59% yield) has been reported using LiAlH4 in tetrahydrofuran (THF) under reflux . Optimization strategies include temperature control (0–10°C for intermediate stabilization) and solvent selection (e.g., THF for improved solubility) .

Advanced: Q. Q2. How can competing side reactions (e.g., over-alkylation) be minimized during the synthesis of substituted derivatives? A2. Side reactions are mitigated by stoichiometric control (limiting alkylating agents) and stepwise purification. For example, in the synthesis of urea derivatives, selective reaction with potassium cyanate in acidic aqueous media prevents over-substitution . Kinetic monitoring via HPLC or TLC is recommended to isolate intermediates early .

Analytical Characterization

Basic: Q. Q3. Which spectroscopic techniques are most effective for confirming the structure of this compound derivatives? A3. 1H/13C NMR is critical for verifying substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm and ethylene diamine protons at δ 2.6–3.1 ppm) . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies primary/secondary amines (N-H stretches at 3300–3400 cm⁻¹) .

Advanced: Q. Q4. How can conflicting NMR data (e.g., split signals for diastereomers) be resolved for chiral derivatives? A4. Chiral chromatography (e.g., HPLC with a cellulose-based column) or NOE experiments can distinguish diastereomers. For example, enantiomeric resolution of (S)-N1,N1-dimethyl derivatives was achieved using chiral auxiliaries .

Applications in Materials Science

Basic: Q. Q5. How is this compound utilized in perovskite solar cells, and what performance metrics have been reported? A5. N1-phenylethane-1,2-diamine hydrohalides (e.g., PNEACl) act as interfacial passivators, reducing defects in perovskite layers. Devices treated with PNEACl achieved a champion efficiency of 21.01% and enhanced stability under humidity .

Advanced: Q. Q6. What mechanistic insights explain the passivation efficiency of hydrohalide derivatives in optoelectronic devices? A6. Halide anions (Cl⁻, Br⁻) neutralize under-coordinated Pb²⁺ sites, while the ammonium cation (N1-phenylethane-1,2-diamine⁺) forms hydrogen bonds with surface iodide, suppressing non-radiative recombination. DFT simulations corroborate this dual passivation mechanism .

Stability and Reactivity

Basic: Q. Q7. What storage conditions are recommended to prevent degradation of this compound? A7. Store under inert gas (N2/Ar) at –20°C in amber vials to avoid oxidation and photodegradation. The compound’s high boiling point (454.9°C) and low hygroscopicity (density 0.861 g/cm³) reduce volatility but necessitate moisture-free environments .

Advanced: Q. Q8. How does the presence of electron-withdrawing substituents (e.g., trifluoromethoxy) affect thermal stability? A8. Electron-withdrawing groups (e.g., –OCF3 in N1-(2-(trifluoromethoxy)phenyl) derivatives) increase thermal stability by reducing electron density on the amine, as evidenced by TGA showing decomposition onset >250°C .

Mechanistic Studies

Advanced: Q. Q9. What is the reaction mechanism for urea derivative formation using isocyanates, and how can regioselectivity be controlled? A9. Isocyanates react with primary amines via nucleophilic addition, forming urea linkages. Regioselectivity is achieved by steric hindrance: bulky isocyanates (e.g., n-propyl) favor monosubstitution, while smaller analogs (ethyl) permit disubstitution under controlled pH .

Data Contradiction Analysis

Advanced: Q. Q10. How can researchers reconcile discrepancies in reported synthesis yields (e.g., 59% vs. lower literature values)? A10. Yield variations arise from differences in reducing agents (LiAlH4 vs. NaBH4) or workup protocols. Systematic replication with purified intermediates and stoichiometric monitoring (e.g., in situ IR for reaction completion) is advised .

Derivative Design

Advanced: Q. Q11. What strategies enable the incorporation of fluorinated or brominated substituents for enhanced bioactivity? A11. Electrophilic aromatic substitution (e.g., bromination using NBS) or Ullmann coupling with halogenated aryl halides. For example, 5-bromo-4-fluoro derivatives were synthesized via Pd-catalyzed amination .

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